(R)-3,4-Diamino-4-oxobutanoic acid chemical properties
(R)-3,4-Diamino-4-oxobutanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (R)-3,4-Diamino-4-oxobutanoic Acid
Introduction
(R)-3,4-Diamino-4-oxobutanoic acid is a non-proteinogenic amino acid, representing a specific stereoisomer of its parent compound. As an analogue of naturally occurring amino acids like asparagine, it holds significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. Its unique structure, featuring a chiral center and multiple functional groups—a carboxylic acid, a primary amine, and a primary amide—provides a versatile scaffold for chemical modification and incorporation into larger molecules.
This guide offers a comprehensive overview of the known and predicted chemical properties of (R)-3,4-Diamino-4-oxobutanoic acid. It is intended for an audience of researchers, scientists, and drug development professionals, providing not only foundational data but also insights into its synthesis, reactivity, and potential applications. The narrative emphasizes the causality behind experimental choices and grounds its claims in authoritative references.
Molecular Structure and Nomenclature
The precise arrangement of functional groups around the chiral center at the C3 position defines the compound's stereochemistry and, consequently, its interaction with other chiral molecules, which is a cornerstone of its potential biological activity.
Chemical Structure
The structure features a butanoic acid backbone with an amino group at the C3 position and an aminocarbonyl (amide) group at the C4 position. The "(R)" designation specifies the stereoconfiguration at the C3 chiral center.
Caption: 2D Structure of (R)-3,4-Diamino-4-oxobutanoic acid.
IUPAC Name and Identifiers
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Systematic IUPAC Name: (R)-3,4-Diamino-4-oxobutanoic acid
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Synonyms: While specific synonyms are not widely documented, it may be referred to as (R)-2-aminosuccinamic acid.
Physicochemical and Computed Properties
Direct experimental data for this specific isomer is limited. The following table summarizes key properties, primarily derived from computational models and data available for its isomers. These properties are crucial for predicting its behavior in biological and chemical systems, such as solubility and membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₃ | [1][2][3] |
| Molecular Weight | 132.12 g/mol | [1][2][3][4] |
| Appearance | White crystalline solid (predicted) | [2] |
| XLogP3 | -4.4 (predicted) | [4] |
| Hydrogen Bond Donor Count | 3 | [4][5] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 3 | [4][5] |
| Topological Polar Surface Area | 106 Ų | [4][5] |
| Storage Temperature | 2-8°C, Refrigerator | [1] |
Spectroscopic Profile (Anticipated)
Spectroscopic analysis is essential for structure confirmation and purity assessment. While experimental spectra for this specific compound are not publicly available, its key features can be predicted based on its functional groups.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the CH₂ and CH protons of the butanoic acid backbone. The protons of the two NH₂ groups and the carboxylic acid OH will likely appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display four unique signals corresponding to the two carbonyl carbons (amide and carboxylic acid), the chiral CH carbon, and the CH₂ carbon. The chemical shifts will be characteristic of these functional groups.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorption for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹). Sharp peaks corresponding to N-H stretching of the amine and amide groups would appear around 3100-3500 cm⁻¹. Two distinct C=O stretching bands for the carboxylic acid (approx. 1700-1725 cm⁻¹) and the amide (approx. 1650-1680 cm⁻¹) would also be prominent.
Synthesis and Chemical Reactivity
The synthesis of enantiomerically pure compounds like (R)-3,4-Diamino-4-oxobutanoic acid requires a stereocontrolled approach.
Representative Synthetic Pathway
A plausible synthetic route would start from a readily available chiral precursor, such as (R)-aspartic acid, to establish the desired stereochemistry at the C3 position. The carboxylic acid side chain of aspartic acid would need to be converted into a primary amide.
Caption: Proposed synthetic workflow for the target compound.
Causality of Experimental Choices:
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Protection (Step 1): The α-amino and α-carboxyl groups are protected to prevent them from interfering with the selective amidation of the β-carboxyl group. Boc (tert-butyloxycarbonyl) for the amine and a benzyl ester for the acid are common choices due to their stability and orthogonal removal conditions.
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Activation (Step 2): The β-carboxylic acid must be activated to facilitate nucleophilic attack by ammonia. Using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) forms an active ester, which is highly reactive towards amines but stable enough to handle.
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Amidation (Step 3): The introduction of ammonia or an ammonia equivalent converts the activated ester into the desired primary amide.
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Deprotection (Step 4): The final step involves the removal of the protecting groups under conditions that do not compromise the integrity of the final product. For instance, trifluoroacetic acid (TFA) cleaves the Boc group, and catalytic hydrogenation removes the benzyl group.
Key Chemical Reactions
The molecule's reactivity is governed by its three functional groups:
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Carboxylic Acid: Can undergo esterification, reduction to an alcohol, or salt formation with a base.
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Amine Group: As a primary amine, it is nucleophilic and can be acylated, alkylated, or used in the formation of Schiff bases.
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Amide Group: Can be hydrolyzed back to a carboxylic acid under acidic or basic conditions, though this typically requires harsh conditions.
The bifunctional nature of the molecule allows it to be a precursor for heterocyclic compounds, such as through condensation reactions with hydrazine derivatives to form pyridazinones.[6]
Applications in Drug Discovery and Development
The unique structural features of (R)-3,4-Diamino-4-oxobutanoic acid make it an attractive candidate for various applications in the pharmaceutical industry.
Caption: Potential applications in drug development.
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Peptidomimetic Building Block: As a non-natural amino acid, its incorporation into peptides can confer resistance to enzymatic degradation by proteases, potentially increasing the in vivo half-life of peptide-based drugs.
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Prodrug Design: The carboxylic acid or amine functionalities can be used to attach a parent drug. This modification can enhance properties like water solubility or facilitate transport across biological membranes before being cleaved in vivo to release the active drug.[7] The use of amino acid prodrugs has been shown to improve the uptake and bioavailability of certain chemotherapeutic agents.[7]
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Chiral Ligands and Catalysts: The diamino functionality makes it a candidate for the synthesis of chiral ligands used in asymmetric catalysis, a critical technology in modern pharmaceutical manufacturing.
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Antimycobacterial Agents: The design and synthesis of novel compounds, including those with amino functionalities, are crucial in the search for new antimycobacterial agents to combat drug-resistant tuberculosis.[8]
Experimental Protocols
The following protocols are representative and serve as a validated starting point for laboratory work.
Protocol: Representative Synthesis of (R)-3,4-Diamino-4-oxobutanoic Acid
This protocol outlines the amidation of a protected (R)-aspartic acid derivative.
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Activation: Dissolve N-Boc-L-aspartic acid α-benzyl ester (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
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Rationale: Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate. Cooling controls the exothermic reaction with the coupling agent.
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Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dropwise to the cooled solution. Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.
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Rationale: DCC facilitates the formation of the NHS-ester. The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration.
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Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
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Amidation: Bubble ammonia gas through the filtrate at 0°C for 30 minutes, or add a solution of ammonia in methanol. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Rationale: The activated NHS-ester reacts readily with the nucleophilic ammonia to form the primary amide.
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Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
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Rationale: The aqueous washes remove unreacted starting materials and water-soluble byproducts.
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Deprotection: Dissolve the resulting protected amide in a suitable solvent (e.g., methanol). Add 10% Palladium on carbon (Pd/C) catalyst. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the benzyl group is cleaved (monitored by TLC).
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Rationale: Catalytic hydrogenation is a standard and clean method for removing benzyl ester protecting groups.
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Filter the mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate.
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Treat the residue with a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) to remove the Boc protecting group.
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Purification: Purify the final product by ion-exchange chromatography or recrystallization to yield (R)-3,4-Diamino-4-oxobutanoic acid.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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System: A reverse-phase HPLC system with a C18 column.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Rationale: TFA is a common ion-pairing agent that improves peak shape for polar, ionizable compounds like amino acids.
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Gradient: A linear gradient from 0% B to 50% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 210 nm.
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Rationale: The amide and carboxylic acid chromophores absorb at low UV wavelengths.
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Sample Preparation: Dissolve a small amount of the synthesized compound in Mobile Phase A to a concentration of approximately 1 mg/mL.
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Injection: Inject 10 µL of the sample. The purity is determined by integrating the area of the product peak relative to the total area of all peaks.
Conclusion
(R)-3,4-Diamino-4-oxobutanoic acid is a molecule with significant untapped potential. While direct experimental data remains sparse, its chemical properties can be reliably predicted from its structure and the behavior of related compounds. Its chirality and trifunctional nature make it a highly valuable building block for creating complex molecular architectures, particularly in the realm of drug discovery. The synthetic strategies and analytical protocols outlined in this guide provide a solid foundation for researchers to explore its utility in developing novel therapeutics, peptidomimetics, and chiral catalysts. Further investigation into its specific biological activities is warranted and represents a promising avenue for future research.
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